Cas no 1374586-74-9 (rac-(2R,4R)-2-phenyloxan-4-amine)

Technical Introduction: rac-(2R,4R)-2-phenyloxan-4-amine is a chiral amine derivative featuring a phenyl-substituted oxane (tetrahydropyran) ring system. The (2R,4R) stereochemistry confers distinct spatial orientation, making it valuable for asymmetric synthesis and pharmaceutical applications. Its rigid oxane scaffold enhances conformational stability, while the amine functionality provides a versatile handle for further derivatization. This compound is particularly useful as a building block in medicinal chemistry, where its stereochemical purity and structural features can influence biological activity or serve as a chiral auxiliary. Its synthetic accessibility and potential for enantioselective transformations further underscore its utility in fine chemical and drug development research.
rac-(2R,4R)-2-phenyloxan-4-amine structure
1374586-74-9 structure
Product Name:rac-(2R,4R)-2-phenyloxan-4-amine
CAS No:1374586-74-9
MF:C11H15NO
MW:177.242902994156
MDL:MFCD32019128
CID:5612678
PubChem ID:59846423
Update Time:2025-10-28

rac-(2R,4R)-2-phenyloxan-4-amine Chemical and Physical Properties

Names and Identifiers

    • DTXSID70733212
    • rel-(2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine
    • 1374586-74-9
    • trans-2-Phenyltetrahydro-2H-pyran-4-amine
    • AKOS016011399
    • SCHEMBL1265897
    • 911826-56-7
    • rac-(2R,4R)-2-phenyloxan-4-amine
    • C77111
    • (2R,4R)-2-Phenyloxan-4-amine
    • EN300-33064979
    • DS-2833
    • (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine
    • 2H-Pyran-4-amine, tetrahydro-2-phenyl-, (2R,4R)-
    • MDL: MFCD32019128
    • Inchi: 1S/C11H15NO/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11-/m1/s1
    • InChI Key: GAMBPQOUYCSFLZ-GHMZBOCLSA-N
    • SMILES: O1CC[C@H](C[C@@H]1C1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 177.115364102g/mol
  • Monoisotopic Mass: 177.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 1.047±0.06 g/cm3(Predicted)
  • Boiling Point: 293.2±40.0 °C(Predicted)
  • pka: 9.47±0.40(Predicted)

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rac-(2R,4R)-2-phenyloxan-4-amine Related Literature

Additional information on rac-(2R,4R)-2-phenyloxan-4-amine

Rac-(2R,4R)-2-Phenyl-Oxan-4-Amine: A Comprehensive Overview

Rac-(2R,4R)-2-phenyl-oxan-4-amine, identified by the CAS number 1374586-74-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique stereochemistry and functional groups, has garnered attention due to its potential applications in drug discovery and materials science. The compound's structure, comprising a cyclohexane ring with an amine group at the 4-position and a phenyl substituent at the 2-position, makes it a versatile building block for various chemical transformations.

The synthesis of rac-(2R,4R)-2-phenyl-oxan-4-amine involves a multi-step process that typically begins with the preparation of a suitable oxazolidinone intermediate. This intermediate undergoes a series of reactions, including nucleophilic substitutions and reductions, to yield the final product. Recent advancements in asymmetric catalysis have enabled the selective formation of the (2R,4R) stereoisomer, which is crucial for its biological activity.

One of the most promising applications of rac-(2R,4R)-2-phenyl-oxan-4-amine lies in its role as a chiral auxiliary in organic synthesis. By temporarily attaching this compound to other molecules during synthesis, chemists can achieve high enantioselectivity in reactions that would otherwise yield racemic mixtures. This approach has been particularly valuable in the synthesis of complex natural products and pharmaceutical agents.

Recent studies have also explored the use of rac-(2R,4R)-2-phenyl-oxan-4-amine in the development of novel materials with unique mechanical and electronic properties. For instance, researchers have reported on its incorporation into polymeric networks that exhibit enhanced stability under thermal and mechanical stress. These findings suggest that the compound could find applications in advanced materials science.

In addition to its synthetic applications, rac-(2R,4R)-2-phenyl-oxan-4-am has been investigated for its potential as a therapeutic agent. Preclinical studies have demonstrated that it exhibits moderate activity against certain cancer cell lines, making it a candidate for further exploration in oncology research.

The continued exploration of rac-(2R,4R)-2-phényl-oxydecanamine's properties is expected to unlock new avenues for its application across diverse fields. As researchers delve deeper into its structure-function relationships and develop innovative synthetic methodologies, this compound is poised to play an increasingly important role in both academic and industrial settings.

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